
Aluminium(3+) antimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium(3+) antimony, also known as aluminium antimonide, is a semiconductor compound composed of aluminium and antimony. It belongs to the group III-V family of semiconductors. This compound is known for its unique electronic properties, including a lattice constant of 0.61 nm and an indirect bandgap of approximately 1.6 eV at 300 K . Aluminium antimonide is used in various applications, particularly in the field of electronics and optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminium antimonide can be synthesized through several methods. One common method involves the direct reaction of aluminium and antimony at high temperatures. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the purity of the product. The reaction can be represented as follows: [ \text{Al} + \text{Sb} \rightarrow \text{AlSb} ]
Industrial Production Methods
In industrial settings, aluminium antimonide is often produced using a combination of chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) techniques. These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production. The use of high-purity reactants and controlled reaction conditions is crucial to achieving the desired properties of aluminium antimonide.
Análisis De Reacciones Químicas
Types of Reactions
Aluminium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
-
Oxidation: : When exposed to air, aluminium antimonide can oxidize to form aluminium oxide and antimony trioxide. [ 2\text{AlSb} + 3\text{O}_2 \rightarrow \text{Al}_2\text{O}_3 + \text{Sb}_2\text{O}_3 ]
-
Reduction: : Aluminium antimonide can be reduced by metals such as aluminium and iron. [ \text{Sb}^{3+} + \text{Al} \rightarrow \text{Al}^{3+} + \text{Sb} ]
-
Substitution: : Aluminium antimonide can react with halogens to form antimony trihalides. [ 2\text{Sb} + 3\text{Cl}_2 \rightarrow 2\text{SbCl}_3 ]
Common Reagents and Conditions
Common reagents used in the reactions of aluminium antimonide include oxygen, halogens (such as chlorine), and reducing agents like aluminium and iron. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of aluminium antimonide include aluminium oxide, antimony trioxide, and antimony trihalides. These products have various applications in different fields, including materials science and electronics.
Aplicaciones Científicas De Investigación
Aluminium antimonide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
-
Electronics: : Aluminium antimonide is used in the fabrication of high-speed electronic devices, such as transistors and diodes, due to its excellent electronic properties .
-
Optoelectronics: : The compound is also used in optoelectronic devices, including infrared detectors and light-emitting diodes (LEDs), owing to its suitable bandgap and high electron mobility .
-
Materials Science: : Aluminium antimonide is studied for its potential use in advanced materials, such as thermoelectric materials and quantum dots, due to its unique electronic and thermal properties .
-
Biomedical Research: : Research is ongoing to explore the potential use of aluminium antimonide in biomedical applications, such as drug delivery systems and biosensors, leveraging its biocompatibility and electronic properties .
Mecanismo De Acción
The mechanism by which aluminium antimonide exerts its effects is primarily related to its electronic properties. The compound’s bandgap and electron mobility play a crucial role in its functionality in electronic and optoelectronic devices. The molecular targets and pathways involved include the conduction and valence bands, which facilitate the movement of electrons and holes, respectively .
Comparación Con Compuestos Similares
Aluminium antimonide can be compared with other similar compounds, such as gallium antimonide, indium antimonide, and aluminium arsenide. These compounds share some similarities in their electronic properties but also have unique characteristics that make them suitable for different applications.
-
Gallium Antimonide (GaSb): : Similar to aluminium antimonide, gallium antimonide is a III-V semiconductor with applications in infrared detectors and thermophotovoltaic devices. it has a different bandgap and lattice constant .
-
Indium Antimonide (InSb): : Indium antimonide is known for its high electron mobility and is used in high-speed electronic devices and infrared detectors. It has a narrower bandgap compared to aluminium antimonide .
-
Aluminium Arsenide (AlAs): : Aluminium arsenide is another III-V semiconductor with applications in optoelectronics and high-frequency devices. It has a different bandgap and electronic properties compared to aluminium antimonide .
Conclusion
Aluminium antimonide is a versatile compound with significant applications in various fields, including electronics, optoelectronics, materials science, and biomedical research. Its unique electronic properties, such as its bandgap and electron mobility, make it a valuable material for advanced technologies. The compound’s preparation methods, chemical reactions, and mechanism of action further highlight its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
AlSb+3 |
|---|---|
Peso molecular |
148.742 g/mol |
Nombre IUPAC |
aluminum;antimony |
InChI |
InChI=1S/Al.Sb/q+3; |
Clave InChI |
WEOHFVCZSODKFD-UHFFFAOYSA-N |
SMILES canónico |
[Al+3].[Sb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



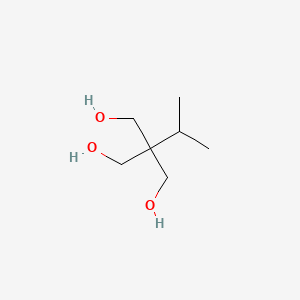
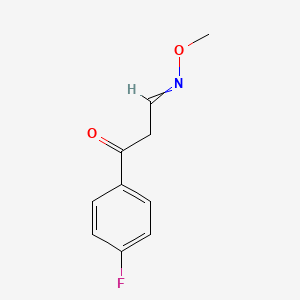
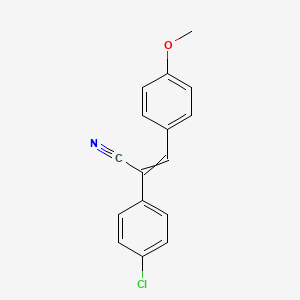
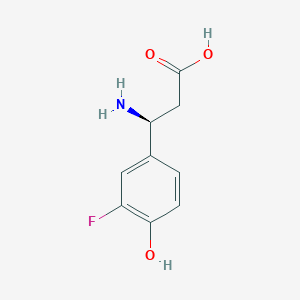
![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)

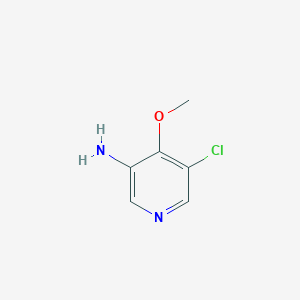
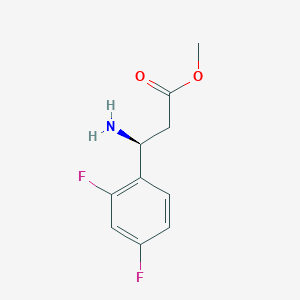
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)
![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
